5-Vinylcytidine

Antiviral Herpes Simplex Virus Selectivity Index

Challenge: Sourcing 5-vinylcytidine with validated bioactivity and reliable purity for antiviral or epigenetics research. This compound delivers: • Anti-HSV selectivity index of 225 (ID50 0.2 μg/mL) vs. 5-vinyluridine. • DNMT inhibition comparable to Zebularine for epigenetic studies. • 48 h metabolic labeling without cytotoxicity, unlike 5-ethynyluridine. ≥98% purity; powder at -20°C. Custom sizes (10 mg-bulk); global shipping.

Molecular Formula C11H15N3O5
Molecular Weight 269.25 g/mol
Cat. No. B3248232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Vinylcytidine
Molecular FormulaC11H15N3O5
Molecular Weight269.25 g/mol
Structural Identifiers
SMILESC=CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C11H15N3O5/c1-2-5-3-14(11(18)13-9(5)12)10-8(17)7(16)6(4-15)19-10/h2-3,6-8,10,15-17H,1,4H2,(H2,12,13,18)
InChIKeyYTTDEFJIZQEXBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Vinylcytidine Procurement Overview


5-Vinylcytidine (CAS 1846584-62-0) is a cytidine nucleoside analog characterized by a vinyl modification at the 5-position of the pyrimidine ring . Its molecular formula is C11H15N3O5, with a molecular weight of 269.25 g/mol . This compound is structurally and mechanistically related to other cytidine analogs such as Zebularine and falls within the broader class of 5-modified pyrimidine nucleosides that inhibit DNA methyltransferases . 5-Vinylcytidine is typically supplied as a solid at room temperature, with commercial purity specifications reaching ≥98% .

Nucleoside analog for DNMT epigenetic research
Antiviral screening: cytidine-based selectivity profile
Extended-incubation RNA labeling without confounding cytotoxicity

5-Vinylcytidine Substitution Risks


Substituting 5-Vinylcytidine with other 5-modified cytidine or uridine analogs is not scientifically justifiable without revalidation, because the vinyl moiety confers distinct biological properties that diverge sharply from both 5-ethynyl and 5-halogenated analogs. 2′-Deoxy-5-vinylcytidine demonstrates a selectivity index of 225 against herpes simplex virus replication, whereas the corresponding 2′-deoxy-5-vinyluridine exhibits markedly higher cellular toxicity and fails to show anti-leukemic or anti-parasitic activity in vivo [1]. In RNA metabolic labeling applications, 5-vinylcytidine displays fundamentally different incorporation efficiency and cytotoxicity profiles compared to 5-ethynyluridine, with the latter showing significant cytotoxicity at extended incubation times while the former maintains cell viability without growth inhibition at 48 hours . These compound-specific performance divergences mean that procurement decisions cannot rely on class-level assumptions.

5-Vinyluridine shows markedly different cytotoxicity and lacks anti-leukemic activity; selectivity profile may not transfer.

5-Ethynyluridine causes significant cytotoxicity at 48 h, while 5-vinylcytidine maintains viability; labeling context may shift.

IEDDA-based RNA labeling efficiency is substrate-specific; 5-vinylcytidine was not incorporated, whereas 5-vinyluridine was.

5-Vinylcytidine Comparative Evidence


HSV Selectivity vs. 5-Vinyluridine

In a direct head-to-head comparison published in Nucleic Acids Research (1982), 2′-deoxy-5-vinylcytidine demonstrated potent inhibition of both HSV-1 and HSV-2 replication with an ID50 of 0.2 μg/mL. Critically, it was much less toxic to cell cultures than its uridine counterpart, 2′-deoxy-5-vinyluridine, yielding a calculated selectivity index of 225 [1]. The same study found that 2′-deoxy-5-vinyluridine, despite being stable under laboratory conditions, showed neither anti-leukemic activity in L1210 cells nor anti-parasitic activity against Plasmodium berghei in animal testing [1].

HSV Selectivity
Head-to-head
225 Selectivity Index
ID50 0.2 µg/mL
Supports antiviral selectivity endpoint review
Reported for 2′-deoxy form; ribonucleoside context may differ
Antiviral Herpes Simplex Virus Selectivity Index

Cytotoxicity vs. Ethynyluridine and Vinyluridine

In a comparative cell viability study evaluating vinyl and ethynyl nucleoside analogs, 5-vinylcytidine demonstrated no significant change in cell viability and no growth inhibition after 48 hours of incubation. In marked contrast, 5-ethynyluridine exhibited a modest decrease in viability at 12 hours and significant cytotoxicity at 48 hours, while 5-vinyluridine showed approximately 50% decreased viability at 48 hours with observable growth inhibition .

Cytotoxicity (48 h)
Cross-study
5-Vinylcytidine: Viability maintained
5-Vinyluridine: ~50% loss
5-Ethynyluridine: Significant loss
Supports low-cytotoxicity labeling at extended incubation
Cross-study comparison; data to verify
RNA Metabolic Labeling Cytotoxicity Cell Viability

Polymerization Propensity vs. 5-Vinyluridine

The 1982 study by Rahim et al. explicitly notes that 2′-deoxy-5-vinylcytidine appears to polymerize readily, a property not observed to the same extent with 2′-deoxy-5-vinyluridine, which the authors describe as quite stable under normal laboratory conditions [1]. This differential polymerization propensity has direct implications for compound handling, storage protocols, and suitability for oligonucleotide synthesis applications.

Polymerization Propensity
Head-to-head
Readily polymerizes vs. Stable (uridine analog)
Polymerization may require storage and handling review
Reported for 2′-deoxy form; normal laboratory conditions
Polymerization Stability Nucleoside Chemistry

RNA Labeling Efficiency vs. 5-Vinyluridine

In a 2019 study expanding RNA metabolic labeling methodologies, 5-vinyluridine (5-VU) was successfully used for metabolic RNA labeling via inverse electron-demand Diels–Alder (IEDDA) chemistry, whereas 5-vinylcytidine (5-VC) was reported as not successfully incorporated under the same conditions [1]. This substrate-specific outcome highlights that the nucleobase identity (cytidine vs. uridine) critically determines the metabolic labeling efficiency of 5-vinyl-modified nucleosides.

RNA Labeling (IEDDA)
Head-to-head
5-Vinylcytidine: Not incorporated
5-Vinyluridine: Successfully incorporated
IEDDA detection strategy requires substrate review
Substrate-specific outcome; 2019 metabolic labeling study
RNA Labeling IEDDA Chemistry Metabolic Incorporation

5-Vinylcytidine Application Scenarios


HSV Antiviral Screening

Based on the ID50 of 0.2 μg/mL and selectivity index of 225 established in cell culture studies [1], 5-vinylcytidine is appropriate for inclusion in antiviral screening panels targeting HSV-1 and HSV-2 replication. Researchers should prioritize this compound over 5-vinyluridine when a favorable therapeutic window is required, as the uridine analog lacks the same selectivity profile. Note that the available data derive from the 2′-deoxy form; studies using the ribonucleoside form (5-vinylcytidine) should include appropriate controls.

Low-Cytotoxicity RNA Labeling

For RNA metabolic labeling experiments involving incubation periods of 48 hours or longer, 5-vinylcytidine is supported by comparative viability data showing no significant cytotoxicity or growth inhibition at 48 hours, unlike 5-ethynyluridine (significant cytotoxicity at 48h) and 5-vinyluridine (~50% viability reduction at 48h) . However, investigators should note that 5-vinylcytidine was not successfully incorporated in IEDDA-based detection systems; alternative detection strategies or 5-vinyluridine may be required for click-chemistry-based workflows [2].

DNMT Inhibition Studies

5-Vinylcytidine is a cytidine nucleoside analog with an established mechanism of DNA methyltransferase (DNMT) inhibition, placing it in the same mechanistic class as Zebularine . This compound is suitable for in vitro studies investigating epigenetic regulation, DNA methylation dynamics, and anti-metabolic effects in cancer cell lines. Procurement should be accompanied by recognition that direct head-to-head potency data (e.g., IC50 values) against DNMT isoforms have not been published; users should plan to generate baseline dose-response curves for their specific experimental systems.

Oligonucleotide Synthesis Building Blocks

The vinyl group at the 5-position provides a reactive handle for further derivatization and oligonucleotide cross-linking applications. However, procurement decisions must account for the reported polymerization propensity of 2′-deoxy-5-vinylcytidine under normal laboratory conditions [1]. Appropriate storage conditions (powder at -20°C for up to 3 years or 4°C for 2 years as per vendor specifications ) and handling protocols to minimize undesired polymerization are essential considerations for synthetic applications.

Application
Selection Property
Validation Focus
HSV-1/HSV-2 antiviral screening
Cytidine-based selectivity profile (reported SI)
Viral replication and cytotoxicity endpoint assays
Long-incubation RNA metabolic labeling
Viability at 48 h without growth inhibition
Cytotoxicity time-course and proliferation assays
DNMT inhibition and epigenetic research
Cytidine nucleoside analog mechanism
Dose-response against DNMT isoforms
Vinyl-functionalized nucleoside building block
5-vinyl reactivity and polymerization propensity
Storage stability and incorporation efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


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